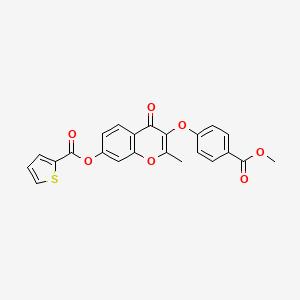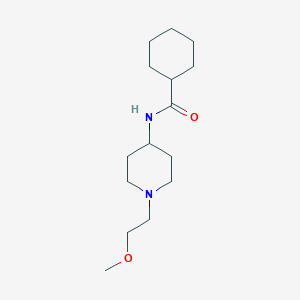
N-(1-(2-methoxyethyl)piperidin-4-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidines, which are a part of the compound’s structure, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of N-(1-(2-methoxyethyl)piperidin-4-yl)cyclohexanecarboxamide includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of N-(1-(2-methoxyethyl)piperidin-4-yl)cyclohexanecarboxamide is 268.401.Scientific Research Applications
Pharmacological Applications
Gastrointestinal Motility Disorders : Substituted piperidinyl benzamides, chemically related to metoclopramide, have shown efficacy as prokinetic agents facilitating or restoring motility across the gastrointestinal tract. Their mechanism involves enhancing acetylcholine release in the myenteric plexus without central depressant or antidopaminergic effects, indicating their potential in treating disorders like reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis among others (McCallum et al., 1988).
Antimycobacterial Activity : Piperazine derivatives have been explored for their antimycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores their importance in addressing the global challenge of tuberculosis through the design of novel anti-TB molecules (Girase et al., 2020).
Nanofiltration and Water Treatment : Piperazine-based nanofiltration (NF) membranes, particularly those with a crumpled polyamide layer, have been acknowledged for dramatically improving separation performance in water treatment applications. These membranes exhibit enhanced water permeance, selectivity, and antifouling performance, highlighting their utility in environmental applications like water softening, purification, and wastewater treatment (Shao et al., 2022).
Synthesis of N-heterocycles : Tert-butanesulfinamide has been utilized in the asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines, via sulfinimines. This methodology provides access to diverse structures representing the motif of many natural products and therapeutically relevant compounds, indicating the role of piperazine derivatives in medicinal chemistry (Philip et al., 2020).
Future Directions
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHZARLIQXHTCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


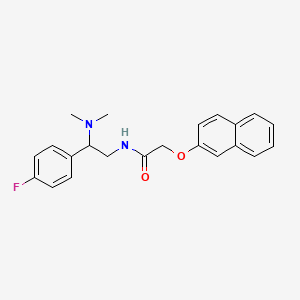
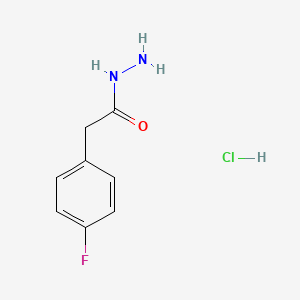
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)
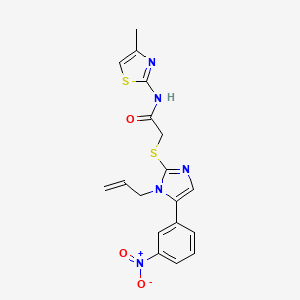


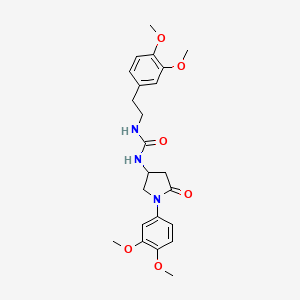

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)
